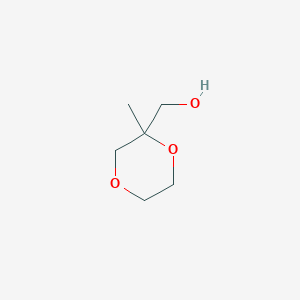

(2-Methyl-1,4-dioxan-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Methyl-1,4-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C6H12O3 . It is related to 1,4-Dioxane by the replacement of a methylene group (CH2) at the 2-position with a methyl group (CH3) . The compound is typically in liquid form .

Molecular Structure Analysis

The InChI code for “(2-Methyl-1,4-dioxan-2-yl)methanol” is 1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 . This indicates the compound’s molecular structure and how the atoms are arranged.Physical And Chemical Properties Analysis

“(2-Methyl-1,4-dioxan-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 118.13 .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Methyl-t-Butyl Ether : (2-Methyl-1,4-dioxan-2-yl)methanol is used in the acid-catalyzed reaction with isobutene to synthesize methyl-t-butyl ether, a significant compound in the chemical industry. This process employs a clay catalyst and demonstrates the importance of solvent choice for reaction efficiency (Adams, Clement, & Graham, 1982).

Investigation of Binary Mixtures : Research on the chemical shift data for hydroxyl protons in binary mixtures of 1,4-dioxan and alkyl alcohols has been conducted. This study provides insights into the structural factors and hydrogen bonding in such mixtures, which are relevant for understanding the behavior of (2-Methyl-1,4-dioxan-2-yl)methanol in various solvent environments (Mirti, 1988).

Functional Models for Enzymatic Reactions : In the field of biochemistry, iron(III) complexes with certain methylated compounds, including (2-Methyl-1,4-dioxan-2-yl)methanol, have been used as functional models for catechol 1,2-dioxygenase. This research highlights the application of such compounds in modeling and studying enzymatic reactions (Duda, Pascaly, & Krebs, 1997).

Catalysis and Reaction Mechanisms

Catalyzed Condensations of Glycerol : The compound has been involved in studies of acid-catalyzed condensations of glycerol with various aldehydes and ketones. These investigations aim to develop novel platform chemicals and explore the role of solid acids as heterogeneous catalysts in such reactions (Deutsch, Martin, & Lieske, 2007).

N-Methylation of Amines : In another application, (2-Methyl-1,4-dioxan-2-yl)methanol is used in the N-methylation of amines, showcasing its role as a potential hydrogen source and C1 synthon in chemical synthesis and energy technologies. This highlights its versatility and importance in organic synthesis (Sarki et al., 2021).

Pharmaceutical and Material Science Applications

Synthesis of Pharmaceutical Agents : The compound is also relevant in the pharmaceutical industry, where it is used in the synthesis of various pharmaceutical agents through late-stage functionalization. This application demonstrates its value in the synthesis of complex molecules (Sarki et al., 2021).

Formation of 1,4-Epoxides : In lipid chemistry, the formation of 1,4-epoxides from esters like methyl linoleate has been studied in the presence of toluene-p-sulphonic acid and solvents like methanol and dioxan. This research is significant for understanding lipid oxidation and its implications (Abbot, Gunstone, & Hoyes, 1970).

Electrochemical Transformations : Electrochemical transformations of related bicycloalkenes and bicycloalkanes in methanol have been investigated. This research contributes to our understanding of electrochemical processes in organic compounds and their potential applications (Ogibin, Terent’ev, Ilovaisky, & Nikishin, 1999).

Safety and Hazards

Future Directions

While specific future directions for “(2-Methyl-1,4-dioxan-2-yl)methanol” are not mentioned in the available resources, it’s worth noting that related compounds have been studied for their potential applications. For instance, an unexpected product from a standard Johnson–Corey–Chaykovsky procedure could pave the way for a new methodology for obtaining 2,3-disubstituted 1,4-naphthodioxanes .

Mechanism of Action

Target of Action

This compound is a derivative of 1,4-dioxane , which is commonly used in various industrial applications, including as a solvent stabilizer . .

Mode of Action

The mode of action of (2-Methyl-1,4-dioxan-2-yl)methanol is currently unknown due to the lack of comprehensive studies on this compound. It’s worth noting that the compound’s structure, which includes a 1,4-dioxane ring, could potentially interact with biological targets in unique ways .

Pharmacokinetics

The compound’s predicted boiling point is 2082±150 °C, and it has a predicted density of 1102 . These properties could potentially influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of 1,4-dioxane, a related compound, is known to be influenced by various environmental conditions . .

properties

IUPAC Name |

(2-methyl-1,4-dioxan-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(4-7)5-8-2-3-9-6/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQHTSFYGPIEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCO1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-1,4-dioxan-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2474562.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2474567.png)

![2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2474568.png)

![9-benzyl-3-[(3,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2474584.png)

![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)